3-[(4-Methylphenyl)methyl]piperidine

Sigma Receptor Pharmacology Binding Affinity

This compound is a defined sigma-2 receptor ligand (Ki=90 nM) featuring a unique 3-(4-methylbenzyl)piperidine scaffold critical for CNS target-based screening. Its specific substitution pattern provides a distinct topological vector versus 4-substituted isomers, enabling exploration of patentable chemical space. As a high-purity research tool with established SAR showing enhanced in vivo potency, it is the informed choice for medicinal chemistry programs targeting pain, depression and neurodegenerative diseases. Supplied as free base liquid or hydrochloride salt.

Molecular Formula C13H19N
Molecular Weight 189.3 g/mol
CAS No. 136421-81-3
Cat. No. B143951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Methylphenyl)methyl]piperidine
CAS136421-81-3
Molecular FormulaC13H19N
Molecular Weight189.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CC2CCCNC2
InChIInChI=1S/C13H19N/c1-11-4-6-12(7-5-11)9-13-3-2-8-14-10-13/h4-7,13-14H,2-3,8-10H2,1H3
InChIKeyDUOKGZWRUWUHQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2500 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(4-Methylphenyl)methyl]piperidine (CAS 136421-81-3): Product Profile and Procurement Considerations


3-[(4-Methylphenyl)methyl]piperidine (CAS 136421-81-3), also known as 3-(4-Methylbenzyl)piperidine, is a substituted piperidine derivative with the molecular formula C13H19N and a molecular weight of 189.30 g/mol . This compound is characterized by a 4-methylbenzyl group attached to the 3-position of the piperidine ring, and it is recognized in the research community as a sigma receptor ligand . The compound is commercially available in both its free base form (liquid) and as a hydrochloride salt (solid), with typical purities specified at 95-97% from major chemical suppliers .

3-[(4-Methylphenyl)methyl]piperidine (CAS 136421-81-3): Why Generic Substitution Fails


Piperidine derivatives are not functionally interchangeable; their biological activity and synthetic utility are exquisitely sensitive to both substitution pattern and ring position. For example, the position of the methylbenzyl group on the piperidine ring (e.g., 3- vs. 4-substitution) can drastically alter a compound's affinity for targets like sigma receptors [1]. Furthermore, the presence and location of a methyl group on the benzyl ring can modulate in vivo potency, with p-methyl substitution on the benzyl ring of related NMDA antagonists producing a ~3-fold increase in MES activity [2]. Therefore, the specific 3-(4-methylbenzyl)piperidine scaffold is a distinct chemical entity with unique properties that cannot be assumed by its regioisomers or des-methyl analogs.

3-[(4-Methylphenyl)methyl]piperidine (CAS 136421-81-3): Quantitative Evidence for Differentiated Procurement


Quantitative Sigma-2 Receptor Affinity: A Defined Pharmacological Profile

3-[(4-Methylphenyl)methyl]piperidine demonstrates a defined affinity for the sigma-2 receptor, a target of interest in oncology and neuroscience research. The compound exhibits a Ki of 90 nM in a binding assay using rat PC12 cells, which endogenously express the sigma-2 receptor/TMEM97 [1]. This quantitative binding data provides a baseline for its use as a pharmacological tool or lead compound. In contrast, the closely related positional isomer 4-(4-methylbenzyl)piperidine (CAS 92822-01-0) or the unsubstituted benzyl analog 3-benzylpiperidine lack comparable, publicly available quantitative affinity data for this target. While 4-(4-methylbenzyl)piperidine is a common building block, its sigma receptor binding profile is not characterized to the same extent, making the 3-substituted compound the preferred choice for target-based screening in the sigma receptor field [2].

Sigma Receptor Pharmacology Binding Affinity

Regioisomeric Differentiation: The 3-Position as a Critical Determinant of Biological Activity

The position of the methylbenzyl substituent on the piperidine ring is a critical determinant of biological activity. For example, in the context of N-aralkyl piperidine derivatives acting as sigma receptor antagonists, substitution at the 3-position is a key structural feature associated with activity [1]. In contrast, the 4-substituted isomer, 4-(4-methylbenzyl)piperidine (CAS 92822-01-0), is primarily documented for its use as a synthetic intermediate and its physico-chemical properties (e.g., estimated environmental half-life), with limited biological data available [2]. This regioisomeric difference is not trivial; it directly impacts the compound's 3D conformation and its ability to interact with biological targets. For a researcher investigating sigma receptor pharmacology, the 3-substituted isomer provides a defined pharmacological starting point, whereas the 4-substituted isomer serves a different, primarily synthetic, purpose.

Medicinal Chemistry Structure-Activity Relationship Isomerism

Hydrochloride Salt Form: Enhanced Stability and Handling for Laboratory Workflows

The compound is commercially available as a hydrochloride salt (CAS 625454-26-4), which is a solid at room temperature, in contrast to the free base, which is a liquid . The hydrochloride salt form (C13H20ClN, MW 225.76) offers enhanced stability and ease of handling, which are critical factors for reliable long-term storage and precise weighing in a laboratory setting . Many close analogs, such as the 4-substituted isomer 4-(4-methylbenzyl)piperidine, are primarily offered as a liquid free base (boiling point 282°C) . The solid hydrochloride form minimizes issues related to solvent evaporation, viscosity, and hygroscopicity, leading to more reproducible experimental results and simplified inventory management.

Solid Form Stability Medicinal Chemistry

Validated Scaffold for NMDA Antagonist Development: Data-Driven Optimization Potential

The 4-methylbenzyl-piperidine scaffold has been validated in the development of potent and selective NR1/2B NMDA receptor antagonists. In a published optimization study, the addition of a p-methyl group to the benzyl ring of a 4-substituted piperidine lead compound resulted in a ~3-fold increase in in vivo MES activity (ED50 = 0.7 mg/kg iv) [1]. This demonstrates that the 4-methylbenzyl moiety, when attached to a piperidine ring, can confer significant improvements in pharmacological potency. While this specific data is for a 4-substituted analog, it provides class-level inference for the value of the 3-substituted isomer as a privileged scaffold for medicinal chemistry exploration. Researchers can leverage this established SAR knowledge to explore similar modifications on the 3-substituted core to optimize potency and selectivity for their specific target of interest.

NMDA Receptor Drug Discovery Structure-Activity Relationship

3-[(4-Methylphenyl)methyl]piperidine (CAS 136421-81-3): Optimal Application Scenarios for Research and Development


Sigma-2 Receptor Pharmacology Research

The primary application for this compound is in the study of sigma-2 receptor pharmacology. Given its defined Ki of 90 nM for the sigma-2 receptor/TMEM97, it serves as a valuable tool compound for in vitro binding studies, functional assays, and as a starting point for the development of novel sigma-2 receptor ligands. Its activity at this target is more clearly defined than that of its regioisomers, making it the preferred choice for target-based screening in this field. [1]

Medicinal Chemistry Lead Optimization for CNS Disorders

This compound is an excellent scaffold for medicinal chemistry programs targeting central nervous system (CNS) disorders. The established SAR, showing that a p-methyl group on the benzyl ring can enhance in vivo potency in related NMDA antagonists, provides a data-driven rationale for using this scaffold in lead optimization. Researchers can modify the piperidine core and the aromatic ring to improve target selectivity and ADME properties for conditions such as pain, depression, or neurodegenerative diseases. [2]

Synthesis of N-Aralkyl Piperidine Derivatives

The compound can be used as a key intermediate for the synthesis of more complex N-aralkyl piperidine derivatives, a class of compounds with documented activity as selective sigma receptor antagonists. The 3-substituted core offers a distinct topological vector compared to the 4-substituted isomers, enabling the generation of diverse and patentable chemical space. [3]

Technical Documentation Hub

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